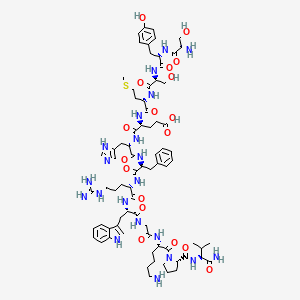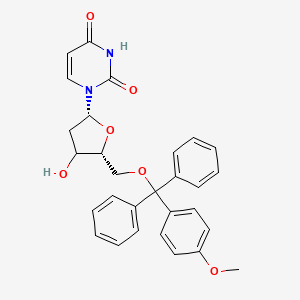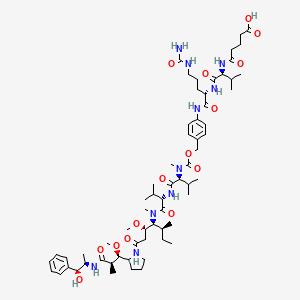
OH-Glu-Val-Cit-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OH-Glu-Val-Cit-PAB-MMAE is a compound that consists of a cleavable antibody-drug conjugate linker (OH-Glu-Val-Cit-PAB) and a potent tubulin inhibitor (monomethyl auristatin E). This compound is primarily used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OH-Glu-Val-Cit-PAB-MMAE involves the conjugation of the cleavable linker (OH-Glu-Val-Cit-PAB) with monomethyl auristatin E. The process typically includes the following steps:
-
Preparation of the Linker: : The cleavable linker OH-Glu-Val-Cit-PAB is synthesized through a series of peptide coupling reactions. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in an organic solvent like dimethylformamide .
-
Conjugation with Monomethyl Auristatin E: : The linker is then conjugated with monomethyl auristatin E through a nucleophilic substitution reaction. This step requires the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
OH-Glu-Val-Cit-PAB-MMAE undergoes several types of chemical reactions, including:
-
Cleavage Reactions: : The cleavable linker (OH-Glu-Val-Cit-PAB) is designed to be cleaved by specific enzymes such as cathepsin B, which is commonly found in tumor lysosomes .
-
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of monomethyl auristatin E .
Common Reagents and Conditions
Enzymatic Cleavage: Enzymes like cathepsin B are used to cleave the linker in a controlled manner.
Hydrolysis: Acidic or basic conditions are employed to induce hydrolysis of the compound.
Major Products Formed
The major product formed from the cleavage of this compound is monomethyl auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Applications De Recherche Scientifique
OH-Glu-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used in the synthesis of antibody-drug conjugates, which are valuable tools in chemical biology and medicinal chemistry .
-
Biology: : In biological research, this compound is used to study the mechanisms of targeted drug delivery and the role of cleavable linkers in drug release .
-
Medicine: : The primary application of this compound is in the development of targeted cancer therapies. Antibody-drug conjugates containing this compound have shown promise in treating various types of cancer, including hematological malignancies and solid tumors .
-
Industry: : In the pharmaceutical industry, this compound is used in the production of antibody-drug conjugates for clinical trials and commercial use .
Mécanisme D'action
The mechanism of action of OH-Glu-Val-Cit-PAB-MMAE involves the following steps:
Targeting: The antibody-drug conjugate binds to a specific antigen on the surface of cancer cells.
Internalization: The conjugate is internalized into the cancer cell through receptor-mediated endocytosis.
Cytotoxicity: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.
Comparaison Avec Des Composés Similaires
OH-Glu-Val-Cit-PAB-MMAE is unique due to its cleavable linker and potent tubulin inhibitor. Similar compounds include:
Propriétés
Numéro CAS |
1895916-23-0 |
|---|---|
Formule moléculaire |
C63H100N10O15 |
Poids moléculaire |
1237.5 g/mol |
Nom IUPAC |
5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H100N10O15/c1-15-39(8)54(47(86-13)34-49(75)73-33-21-25-46(73)56(87-14)40(9)57(79)66-41(10)55(78)43-22-17-16-18-23-43)71(11)61(83)52(37(4)5)70-60(82)53(38(6)7)72(12)63(85)88-35-42-28-30-44(31-29-42)67-58(80)45(24-20-32-65-62(64)84)68-59(81)51(36(2)3)69-48(74)26-19-27-50(76)77/h16-18,22-23,28-31,36-41,45-47,51-56,78H,15,19-21,24-27,32-35H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,74)(H,70,82)(H,76,77)(H3,64,65,84)/t39-,40+,41+,45-,46-,47+,51-,52-,53-,54-,55+,56+/m0/s1 |
Clé InChI |
XKQGZQVGYMIHEK-GJIHENSZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


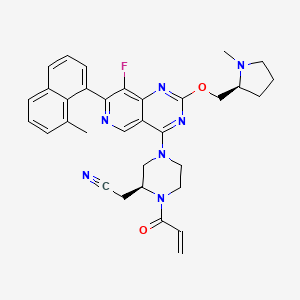
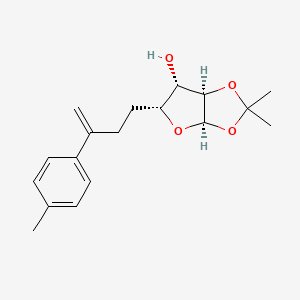
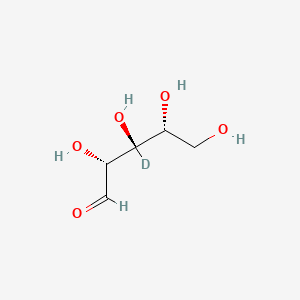

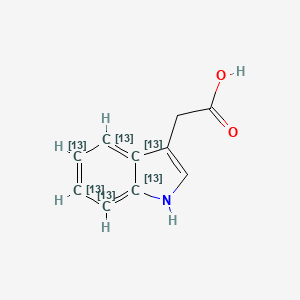
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)


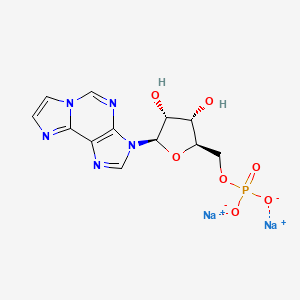
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)


